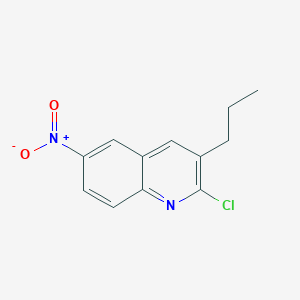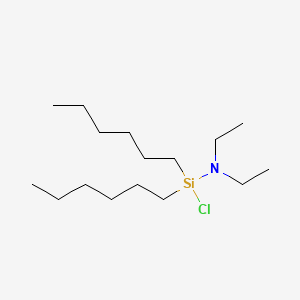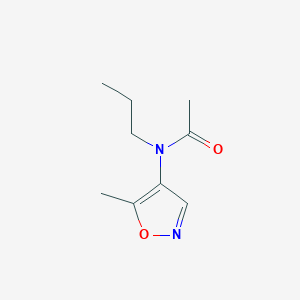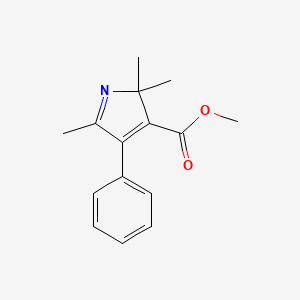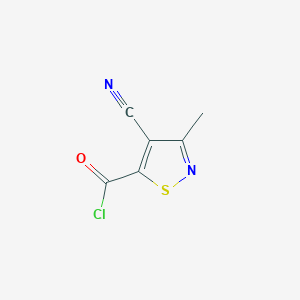
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include amides, esters, thioesters, and various oxidized or reduced derivatives of the thiazole ring .
Aplicaciones Científicas De Investigación
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar in structure but with a different heterocyclic ring system.
2-Aminothiazole: Contains a thiazole ring but with an amino group instead of a cyano and carbonyl chloride group.
Uniqueness
4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is unique due to the presence of both a cyano group and a carbonyl chloride group on the thiazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
269401-38-9 |
|---|---|
Fórmula molecular |
C6H3ClN2OS |
Peso molecular |
186.62 g/mol |
Nombre IUPAC |
4-cyano-3-methyl-1,2-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN2OS/c1-3-4(2-8)5(6(7)10)11-9-3/h1H3 |
Clave InChI |
LWJVKRCPZKMARH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)

![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
